

Application Notes: Use of Silane Coupling Agents in Rubber Composites

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Compound of Interest

Compound Name: *N,N'*-Bis(3-triethoxysilylpropyl)thiourea

Cat. No.: B1231898

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Note on Chemical Nomenclature: The compound **N,N'-Bis(3-triethoxysilylpropyl)thiourea** is a specific type of silane coupling agent. However, the vast majority of published research in rubber composites focuses on a closely related and commercially prevalent molecule, Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT), often known by the trade name Si-69. Due to the extensive availability of data, these application notes will focus on TESPT as the representative compound for this class of bifunctional organosilanes used in the rubber industry. The principles and protocols described are broadly applicable to similar sulfur-containing silane coupling agents.

Introduction and Principle of Action

Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) is a bifunctional organosilane indispensable for the manufacturing of high-performance rubber composites, particularly those utilizing inorganic fillers like silica. The primary function of TESPT is to act as a molecular bridge, chemically bonding the hydrophilic inorganic filler surface to the hydrophobic organic rubber matrix.^[1] This coupling action is critical for overcoming the poor compatibility between the two phases, which would otherwise lead to weak mechanical properties.

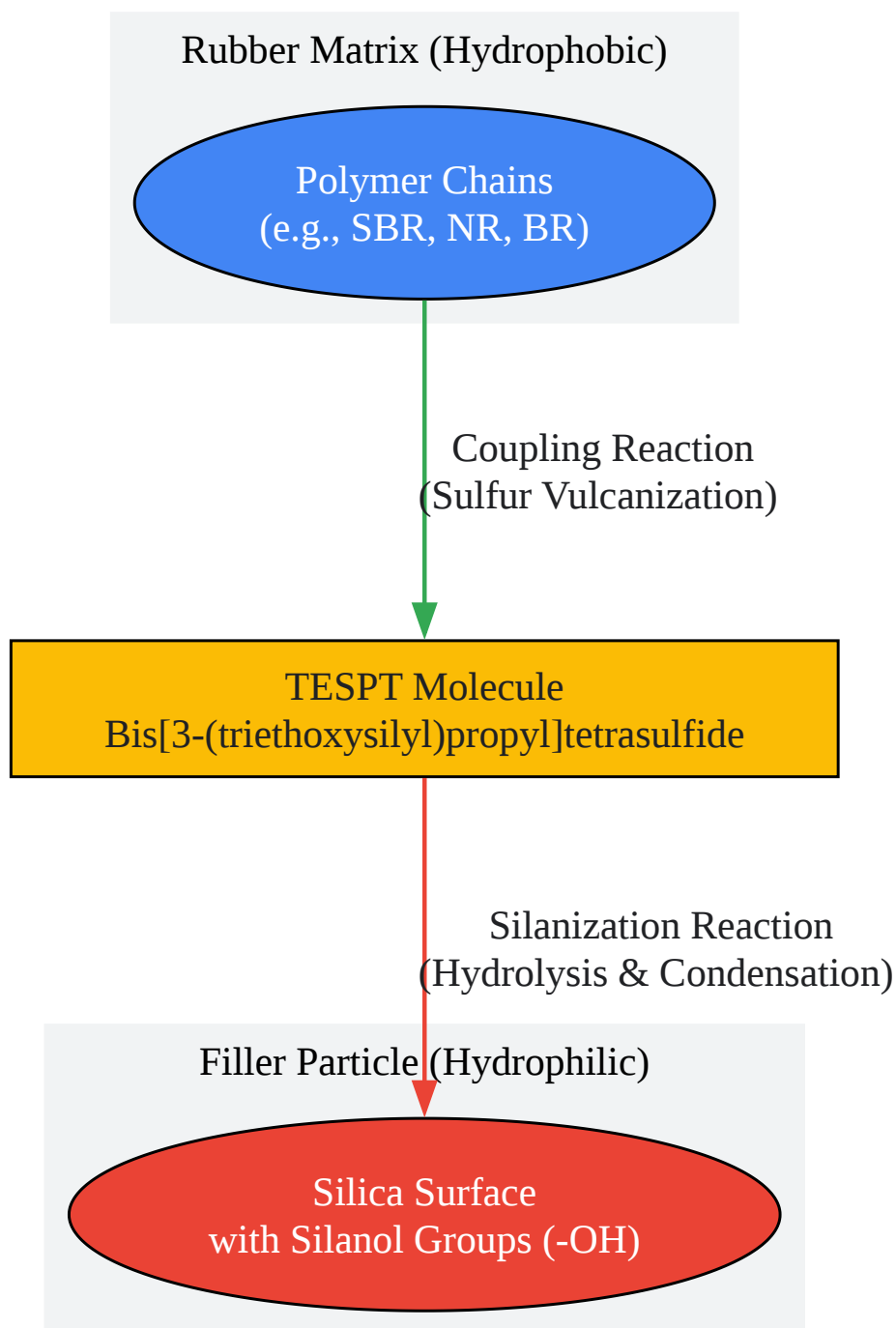
The efficacy of TESPT stems from its dual chemical nature:

- **Triethoxysilyl Groups:** These groups react with the hydroxyl (-OH) groups present on the surface of inorganic fillers like silica in a process called silanization. This reaction forms

stable covalent Si-O-Si bonds, effectively grafting the coupling agent onto the filler particle.[\[1\]](#)
[\[2\]](#)

- Tetrasulfide Group: This sulfur-containing chain reacts with the polymer chains during the sulfur vulcanization (curing) process, forming strong covalent crosslinks between the filler and the rubber matrix.[\[1\]](#)[\[3\]](#)

This dual reactivity significantly improves filler dispersion, enhances the filler-rubber interaction, and ultimately elevates the final performance of the composite material.[\[4\]](#)[\[5\]](#)



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Caption: TESPT chemically bridges the polymer matrix and silica filler.

Key Applications and Benefits

The incorporation of TESPT into rubber formulations, especially for the tire industry, yields substantial performance improvements:

- **Enhanced Reinforcement and Mechanical Properties:** TESPT significantly boosts the reinforcing efficiency of silica, leading to higher tensile strength, tear strength, modulus, and abrasion resistance.[3][4] This is a direct result of improved stress transfer from the rubber matrix to the filler, made possible by the strong interfacial bonding.
- **Improved Dynamic Properties for "Green Tires":** The use of a silica/silane system is a cornerstone of modern "green tire" technology. TESPT reduces hysteresis (energy loss), which translates to lower rolling resistance and improved fuel efficiency.[2] It achieves this by strengthening the filler-polymer network while reducing the energy-dissipating filler-filler network (Payne effect).[5]
- **Superior Filler Dispersion:** TESPT promotes the deagglomeration of silica particles during mixing and prevents their re-agglomeration, leading to a much more uniform dispersion within the rubber matrix.[4][5][6]
- **Optimized Curing Characteristics:** While TESPT can sometimes retard the initial scorch time, it actively participates in the vulcanization process by donating sulfur from its tetrasulfide bridge, which can influence the final crosslink density and cure state.[7]

Quantitative Performance Data

The following tables summarize the typical effects of TESPT on the properties of silica-filled rubber composites as reported in various studies.

Table 1: Effect of TESPT on Mechanical Properties of Rubber Vulcanizates

Rubber Matrix	Filler Loading (phr)	TESPT Loading (phr)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
SBR/BR	Nano-silica (60)	0	5.80	425	[3]
SBR/BR	Nano-silica (60)	With TESPT	>5.80 (Improved)	>425 (Improved)	[3]
SSBR	Silica	With TESPT	20.5	578	[2]
NR	Mica (30)	0	~16	~650	[8]

| NR | Mica (30) | 2 | ~22 | ~700 |[8] |

Table 2: Effect of TESPT on Curing Characteristics (at 150°C)

Rubber Matrix	Filler Loading (phr)	TESPT Loading (phr)	Scorch Time (t _{s2} , min)	Optimum Cure Time (t _{c90} , min)	Reference
NR/Mica	30	0	~3.5	~12.5	[8]

| NR/Mica | 30 | 2 | ~5.0 | ~15.0 |[8] |

Experimental Protocols

The following are generalized protocols for the preparation and characterization of rubber composites containing TESPT. Researchers should adapt these based on specific equipment and material grades.

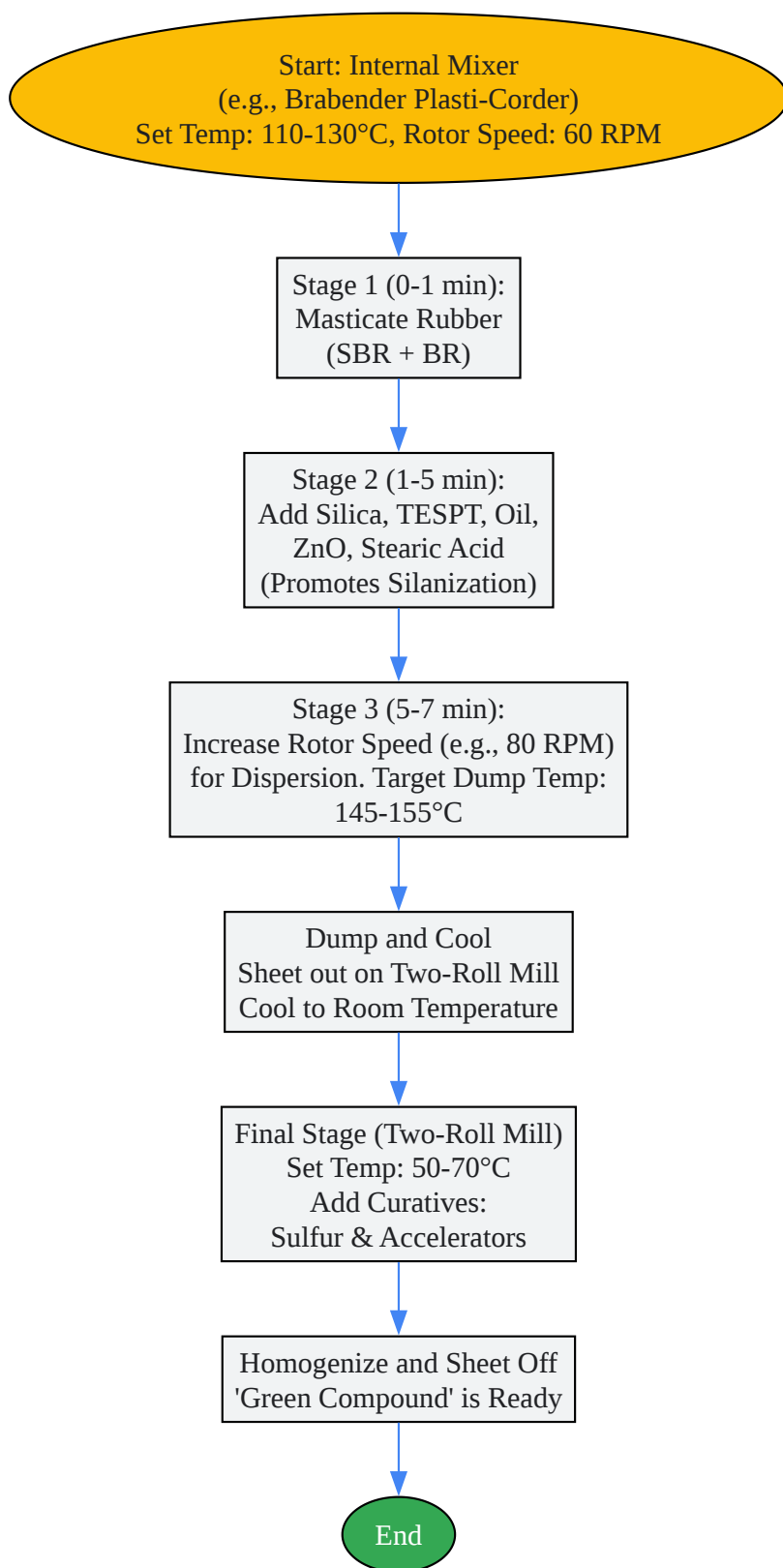
Protocol 4.1: Preparation of Silica-Filled Rubber Composite (Integral Blend Method)

This protocol describes a common multi-stage mixing process using an internal mixer (e.g., Brabender or Banbury type) to ensure proper dispersion and reaction of the silane coupling agent.

1. Materials & Formulation: A typical formulation for a passenger car tire tread is provided below in parts per hundred rubber (phr).

Component	Function	Loading (phr)
S-SBR / BR	Base Polymer Blend	70 / 30
Precipitated Silica	Reinforcing Filler	60 - 80
TESPT	Coupling Agent	6 - 8
TDAE Oil	Processing Aid	20 - 40
Zinc Oxide (ZnO)	Activator	2.5 - 3.5
Stearic Acid	Activator	1.0 - 2.0
6PPD	Antioxidant/Antiozonant	1.5 - 2.0
CBS, DPG	Accelerators	1.5 - 2.5
Sulfur	Curing Agent	1.2 - 1.8

2. Mixing Procedure: The mixing is performed in stages to control temperature and reaction timing. The silanization reaction is targeted in the first stage, while heat-sensitive curatives are added in the final, cooler stage.



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Caption: Multi-stage mixing workflow for rubber composites.

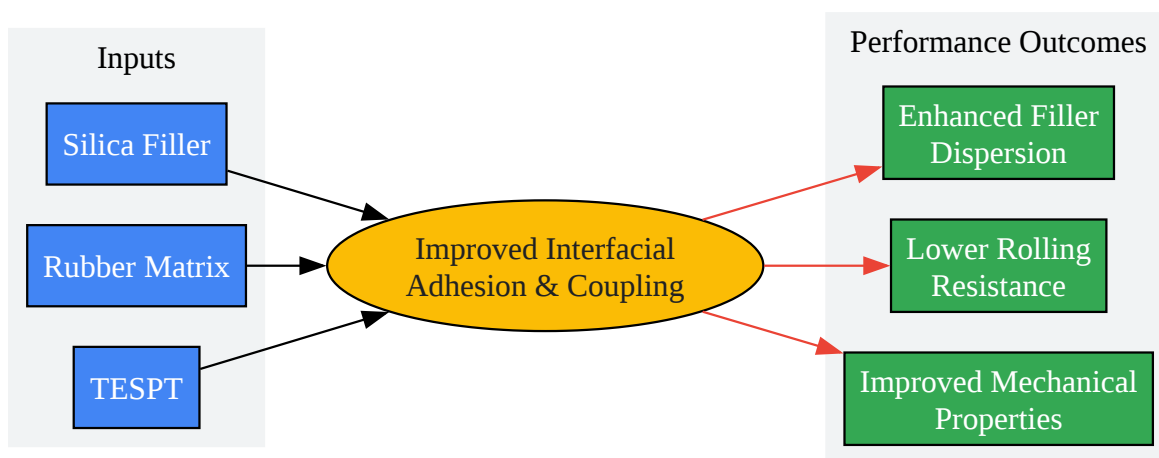
Protocol 4.2: Curing of the Rubber Composite (Vulcanization)

- **Determine Cure Time:** Use a Moving Die Rheometer (MDR) as per ISO 6502-3 to analyze the green compound at the desired curing temperature (e.g., 160°C).[9] The test yields the optimum cure time (t_{c95} or t_{c90}), which is the time to reach 95% or 90% of the maximum torque.
- **Compression Molding:**
 - Preheat a compression molding press to the vulcanization temperature (e.g., 160°C).
 - Place a weighed amount of the green compound into a mold of desired dimensions.
 - Close the press and apply a pressure of approximately 10 MPa.[6]
 - Cure the sample for the predetermined optimum cure time.
 - After curing, immediately quench the mold in cold water to stop the reaction and allow for clean removal of the vulcanized rubber sheet.

Protocol 4.3: Characterization of Cured Composites

- **Mechanical Properties:**
 - Die-cut dumbbell-shaped specimens from the cured sheets according to ISO 23529.
 - Perform tensile testing using a universal testing machine according to ISO 37.
 - Measure key properties: Tensile Strength (MPa), Elongation at Break (%), and Modulus at different strains (e.g., 100%, 300%).
- **Dynamic Mechanical Analysis (DMA):**
 - Use a DMA instrument in tension or compression mode to analyze a rectangular sample.
 - Perform a temperature sweep (e.g., from -80°C to 100°C) at a fixed frequency (e.g., 10 Hz) and strain.

- The value of the loss tangent ($\tan \delta$) at relevant temperatures can be correlated with tire performance: $\tan \delta$ at 60°C is an indicator of rolling resistance (lower is better), while $\tan \delta$ at 0°C can indicate wet grip (higher is better).[6]
- Abrasion Resistance:
 - Evaluate abrasion resistance according to ISO 4649, which measures the volume loss of the sample after being abraded over a specified distance on a rotating drum.[6] A lower volume loss indicates higher wear resistance.



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Caption: Logical relationship of TESPT addition to performance outcomes.

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